Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate
Description
Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-YL]amino}benzoate is a heterocyclic compound featuring a [1,2,5]oxadiazolo[3,4-b]pyrazine core substituted with a 4-benzylpiperidine moiety at position 6 and an ethyl benzoate group at position 5 via an amino linker. The [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold is electron-deficient, making it a versatile platform for designing bioactive molecules with applications in medicinal chemistry and materials science . The ethyl benzoate group may act as a prodrug motif, hydrolyzing in vivo to release the active carboxylic acid derivative .
Properties
Molecular Formula |
C25H26N6O3 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
ethyl 4-[[5-(4-benzylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]benzoate |
InChI |
InChI=1S/C25H26N6O3/c1-2-33-25(32)19-8-10-20(11-9-19)26-23-24(28-22-21(27-23)29-34-30-22)31-14-12-18(13-15-31)16-17-6-4-3-5-7-17/h3-11,18H,2,12-16H2,1H3,(H,26,27,29) |
InChI Key |
RBHIBOYCONEPEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2N4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and other diseases.
Industry: The compound may be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or inhibitor of certain receptors or enzymes, thereby modulating biological processes. For example, it may antagonize muscarinic receptors, which are involved in various neurological functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related analogs, focusing on key substituents, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Selected Compounds
| Compound Name & Structure | Key Substituents | Molecular Weight (g/mol) | LogP<sup>a</sup> | Biological Activity | References |
|---|---|---|---|---|---|
| Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-YL]amino}benzoate | 4-Benzylpiperidine, ethyl benzoate | ~463.5<sup>b</sup> | ~4.2<sup>c</sup> | Hypothesized: Mitochondrial modulation, enzyme inhibition (based on analogs) | N/A |
| BAM15 [(2-Fluorophenyl){6-(2-fluorophenyl)amino}amine] |
Dual 2-fluorophenyl groups | 423.37 | 5.53 | Mitochondrial uncoupler; prevents obesity, improves glucose tolerance in mice | |
| I-6230 [Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate] |
Pyridazin-3-yl phenethylamino | ~377.4 | ~3.8 | Unspecified bioactivity; ethyl benzoate scaffold common in prodrug design | |
| Ethyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate (CAS 156463-84-2) |
Methyl, amino | 222.20 | ~1.5 | Building block for synthesis; no reported bioactivity | |
| 9-Ethyl-3-[6-(3-nitrophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-9H-carbazole (Compound 21b) |
3-Nitrophenyl, carbazole | 440.42 | ~3.9 | Fluorescence sensing of nitroaromatics; materials science applications |
<sup>a</sup>LogP values estimated using fragment-based methods (e.g., Crippen’s method).
<sup>b</sup>Calculated based on molecular formula.
<sup>c</sup>Predicted using the benzylpiperidine (+2.7) and ethyl benzoate (+1.5) contributions.
Key Observations:
Structural Variations and Bioactivity: The 4-benzylpiperidine group in the target compound distinguishes it from BAM15, which uses fluorinated aryl groups for mitochondrial protonophoric activity. Compared to I-6230 (a simple ethyl benzoate derivative), the target compound’s oxadiazolo-pyrazine core may confer enhanced π-stacking interactions with biological targets, improving binding affinity .
Physicochemical Properties :
- The target compound’s higher molecular weight (~463.5 vs. BAM15’s 423.37) and moderate LogP (~4.2 vs. BAM15’s 5.53) suggest balanced lipophilicity for oral bioavailability. However, the benzylpiperidine group may reduce aqueous solubility compared to smaller analogs like I-6230 .
Mitochondrial Uncoupling Potential: BAM15’s efficacy in obesity models highlights the importance of fluorinated aryl groups in mitochondrial proton transport. The target compound’s benzylpiperidine may lack the strong protonophoric activity of BAM15 but could exhibit reduced cytotoxicity, as seen in piperidine-containing analogs .
Materials Science Applications :
- Carbazole derivatives (e.g., Compound 21b) demonstrate the oxadiazolo-pyrazine scaffold’s utility in fluorescence sensing. The target compound’s ethyl benzoate group could be modified for optoelectronic applications .
Biological Activity
Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a distinctive structure characterized by multiple functional groups contributing to its biological activity. The chemical formula is , with a molecular weight of approximately 414.53 g/mol. The structural components include:
- Ethyl ester group : Enhances solubility and bioavailability.
- Piperidine ring : Associated with various pharmacological activities.
- Oxadiazole and pyrazine moieties : Implicated in diverse biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the piperidine derivative.
- Synthesis of the oxadiazole and pyrazine components.
- Coupling reactions to form the final product.
Antiplatelet Activity
Recent studies have highlighted the antiplatelet activity of related compounds in this chemical class. For instance, derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate have been shown to act as antagonists for protease-activated receptor 4 (PAR4), which is crucial in platelet aggregation processes. This suggests that this compound may similarly exhibit significant antiplatelet effects through PAR4 inhibition .
Neuropharmacological Effects
The presence of the piperidine ring indicates potential neuropharmacological activity. Compounds containing this structure have been studied for their effects on neurotransmitter systems and have shown promise in treating conditions such as anxiety and depression.
Antimicrobial Properties
Preliminary investigations into the antimicrobial properties of similar benzoate derivatives suggest that this compound could exhibit inhibitory effects against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study 1: Antiplatelet Activity Assessment
In a controlled study, derivatives based on ethyl benzoates were tested for their ability to inhibit platelet aggregation induced by thrombin. Results indicated that specific modifications to the benzoate structure significantly enhanced their inhibitory potency on PAR4-mediated pathways .
Case Study 2: Neuropharmacological Screening
A series of compounds derived from piperidine were evaluated for their anxiolytic effects in animal models. The results demonstrated that compounds similar to this compound produced significant reductions in anxiety-like behaviors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
